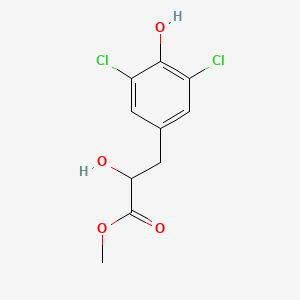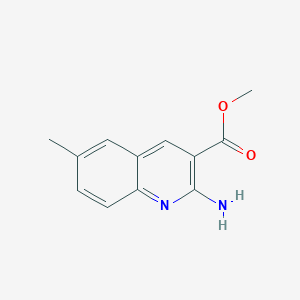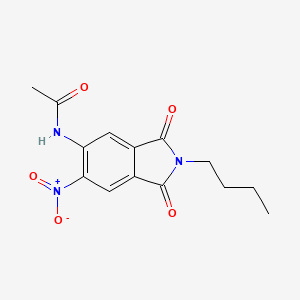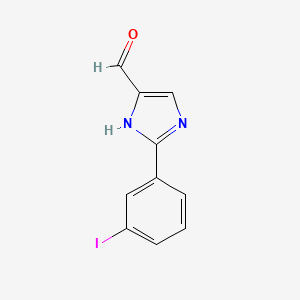![molecular formula C23H24O8 B13683849 Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD02932022” is known chemically as 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) typically involves the reaction of epoxides with carbon dioxide in the presence of a catalyst. One common method involves using ammonium salts as catalysts in an autoclave filled with carbon dioxide at high pressure (20 or 56 atm) and elevated temperatures (120 or 130°C) for 24 hours . Another method uses dicyclohexylammonium iodide in 1-methyl-pyrrolidin-2-one at 45°C for 48 hours .
Industrial Production Methods
For industrial-scale production, the process is often optimized for efficiency and yield. This may involve continuous flow reactors and the use of more robust catalysts that can withstand the harsh reaction conditions over extended periods. The choice of solvent and reaction conditions is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) primarily undergoes reactions typical of carbonate compounds. These include:
Substitution Reactions: Where the carbonate group can be replaced by other nucleophiles.
Hydrolysis: Breaking down into alcohols and carbon dioxide in the presence of water.
Polymerization: Forming polycarbonates when reacted with diols.
Common Reagents and Conditions
Common reagents for these reactions include strong bases for substitution reactions, water or acids for hydrolysis, and diols for polymerization. The conditions vary depending on the desired reaction, but typically involve moderate to high temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted carbonates, alcohols, and polycarbonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of high-performance plastics and coatings due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) exerts its effects is primarily through its ability to form stable carbonate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include the formation of stable complexes that can modulate biological processes or enhance the properties of materials in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbonate derivatives such as:
- Bisphenol A diglycidyl ether carbonate
- Phenyl glycidyl ether carbonate
Uniqueness
What sets 4,4’-(((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene))bis(1,3-dioxolan-2-one) apart is its unique structural configuration, which provides enhanced stability and reactivity compared to other carbonate derivatives. This makes it particularly valuable in applications requiring high-performance materials and stable drug delivery systems.
Propriétés
Formule moléculaire |
C23H24O8 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
4-[[4-[2-[4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C23H24O8/c1-23(2,15-3-7-17(8-4-15)26-11-19-13-28-21(24)30-19)16-5-9-18(10-6-16)27-12-20-14-29-22(25)31-20/h3-10,19-20H,11-14H2,1-2H3 |
Clé InChI |
WMXJKASNALNICA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCC2COC(=O)O2)C3=CC=C(C=C3)OCC4COC(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
